CB2 Potency and Selectivity Data Gap vs. Benchmarked Tetrahydroindazole Cannabinoid Modulators
The primary procurement differentiator—this compound's quantitative CB2 binding affinity (Ki/IC50) and its selectivity ratio against CB1—remains uncharacterized in the public domain. In contrast, a closely related pyridine-2-amide CB2 agonist scaffold is well-defined, with exemplars showing Ki values at human CB2 as potent as 25 nM and CB1/CB2 selectivity ratios exceeding 24-fold [1]. The absence of analogous data for CAS 1798283-46-1 constitutes a critical selection risk. A direct head-to-head comparison of their respective selectivity windows under identical assay conditions is the sole valid benchmark for prioritizing one scaffold over the other.
| Evidence Dimension | CB2 Binding Affinity (Ki) and CB1/CB2 Selectivity Ratio |
|---|---|
| Target Compound Data | No public data available |
| Comparator Or Baseline | A related pyridine-2-amide CB2 agonist (CHEMBL3775264) with Ki (hCB2) = 25 nM; Ki (hCB1) = 622 nM; Selectivity Ratio ≈ 25-fold [1] |
| Quantified Difference | Undetermined |
| Conditions | [3H]CP-55,940 displacement in CHO cell membranes expressing human CB2 and CB1 receptors [1] |
Why This Matters
Without establishing this selectivity baseline, any claim of this compound's utility over alternatives for immunological or CNS-peripheral studies is scientifically unsubstantiated.
- [1] BindingDB Entry BDBM50154624 (CHEMBL3775264). Displacement of [3H]CP-55,940 from human CB2 and CB1 receptors expressed in CHO cell membranes. University of Ferrara. View Source
